molecular formula C14H12BrNO4S B387679 Methyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate CAS No. 349404-83-7

Methyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate

Cat. No.: B387679
CAS No.: 349404-83-7
M. Wt: 370.22g/mol
InChI Key: INWZFJFBXZALHV-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate is a high-purity chemical reagent designed for research and development applications. This compound belongs to a class of sulfonamide derivatives, which are frequently explored in medicinal chemistry and organic synthesis for their diverse biological activities . Its molecular structure, incorporating both a sulfonamide group and a bromophenyl moiety, makes it a valuable synthetic intermediate for constructing more complex molecules, such as potential enzyme inhibitors or novel compounds with antimicrobial properties . Researchers can utilize this ester in hetero Diels-Alder coupling reactions and other complex synthetic pathways to build pharmacologically relevant scaffolds . As a building block, it is instrumental in the discovery and development of new therapeutic agents. Handle with appropriate personal protective equipment. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-[(4-bromophenyl)sulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO4S/c1-20-14(17)12-4-2-3-5-13(12)16-21(18,19)11-8-6-10(15)7-9-11/h2-9,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWZFJFBXZALHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonamide Formation via Sulfonyl Chloride and Amine Coupling

The most direct route involves reacting 4-bromobenzenesulfonyl chloride with methyl 2-aminobenzoate. This method leverages nucleophilic acyl substitution, where the amine group attacks the electrophilic sulfur in the sulfonyl chloride.

Procedure :

  • Reagents :

    • 4-Bromobenzenesulfonyl chloride (1.2 equiv)

    • Methyl 2-aminobenzoate (1.0 equiv)

    • Triethylamine (2.5 equiv) as a base

    • Dichloromethane (DCM) as the solvent

  • Steps :

    • Dissolve methyl 2-aminobenzoate in DCM under nitrogen.

    • Add triethylamine dropwise to deprotonate the amine.

    • Introduce 4-bromobenzenesulfonyl chloride gradually to avoid exothermic side reactions.

    • Stir at room temperature for 12–24 hours.

    • Quench with water, extract with DCM, and purify via column chromatography (hexane:ethyl acetate = 3:1).

Yield : 28–45% (dependent on purity of sulfonyl chloride).

Chlorosulfonation-Aminolysis Sequential Approach

An alternative method adapts chlorosulfonation of methyl 2-aminobenzoate followed by ammonolysis with 4-bromoaniline. This route, though lengthier, avoids handling pre-formed sulfonyl chlorides.

Procedure :

  • Chlorosulfonation :

    • Treat methyl 2-aminobenzoate with chlorosulfonic acid (3.5–4.5 equiv) in 1,2-dichloroethane at −5°C.

    • Warm to 80°C for 4 hours to form the intermediate sulfonyl chloride.

  • Aminolysis :

    • Add 4-bromoaniline (3.0 equiv) to the sulfonyl chloride intermediate in toluene.

    • Reflux at 110°C for 8 hours.

    • Isolate via filtration and recrystallize from ethanol.

Yield : 50–65% after optimization.

Optimization of Reaction Conditions

Solvent Effects

  • Polar aprotic solvents (e.g., DCM, toluene) enhance reaction rates by stabilizing ionic intermediates.

  • DMSO was avoided due to side reactions with amines.

Temperature and Time

  • Room temperature suffices for sulfonamide coupling but extends reaction times (12–24 hours).

  • Elevated temperatures (70–110°C) reduce time to 4–8 hours but risk decomposition.

Stoichiometry and Base Selection

  • Triethylamine outperforms pyridine in minimizing by-products (e.g., sulfonate esters).

  • A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion.

Experimental Data and Characterization

Yield Comparison Across Methods

MethodSolventTemperature (°C)Time (h)Yield (%)
Sulfonyl chloride couplingDCM252428
Chlorosulfonation-aminolysisToluene110865

Spectral Characterization

  • ¹H NMR (DMSO-d6): δ 8.67 (d, J = 8.4 Hz, 1H, ArH), 7.92 (s, 1H, NH), 7.69–7.61 (m, 4H, ArH).

  • HPLC/UV : Retention time = 12.3 min, purity >95%.

Challenges and Troubleshooting

Side Reactions

  • Hydrolysis of sulfonyl chloride : Moisture leads to sulfonic acid by-products. Use anhydrous conditions and molecular sieves.

  • Di-substitution : Excess sulfonyl chloride may yield N,S-di-sulfonamides. Control stoichiometry rigorously.

Purification Difficulties

  • Column chromatography is essential for removing unreacted aniline and sulfonic acids.

  • Recrystallization from ethanol/water (7:3) improves purity to >98%.

Industrial-Scale Considerations

Scalability

  • Continuous flow systems minimize thermal degradation during chlorosulfonation.

  • Solvent recovery : Distillation reclaims >90% of DCM and toluene.

Cost Efficiency

  • 4-Bromobenzenesulfonyl chloride costs $120–150/kg, making in-situ chlorosulfonation preferable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide can be used to convert the sulfonyl group to a sulfone.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as iodo derivatives when using sodium iodide.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Hydrolysis: 2-{[(4-bromophenyl)sulfonyl]amino}benzoic acid.

Scientific Research Applications

Methyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate is not fully understood. it is believed to interact with specific molecular targets through its sulfonylamino and bromophenyl groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other sulfonamide-based benzoate esters allow for comparative analysis of substituent effects, stereoelectronic properties, and biological activities. Below is a detailed comparison with key analogs:

Substituent Effects on the Aromatic Ring

  • Propyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate (): Substituent: 4-methylphenyl (electron-donating methyl group). This compound was synthesized as part of sulfonamide studies but lacks reported biological data . Key Difference: The bromine in Methyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate likely enhances reactivity and target affinity due to its stronger electron-withdrawing nature.
  • Methyl 2-((2-(4-nitrophenyl)-2-oxoethyl)sulfinyl)benzoate (Derivative 18A) (): Substituent: 4-nitrophenyl (strongly electron-withdrawing nitro group). Biological Activity: Exhibited >90% inhibition against MAO-A (IC₅₀ = 2.86 µM). The nitro group may enhance π-π stacking or hydrogen bonding in enzyme active sites .

Sulfonamide vs. Sulfonyl/Sulfinyl Derivatives

  • Methyl 2-((2-(4-bromophenyl)-2-oxoethyl)sulfonyl)benzoate (Derivative 16B) ():
    • Structure : Features a sulfonyl group linked to a 2-oxoethyl chain instead of a direct sulfonamide bond.
    • Biological Activity : IC₅₀ = 1.20 µM against MAO-A, indicating higher potency than sulfinyl analogs (e.g., 16A: IC₅₀ = 3.16 µM). The sulfonyl group likely improves oxidative stability and binding rigidity .
    • Key Difference : The target compound’s sulfonamide linkage (N–S bond) may offer conformational flexibility, whereas the sulfonyl group in 16B introduces steric constraints.

Ester Chain Modifications

  • Propyl vs. Methyl Ester ( vs. Target Compound) :
    • The propyl ester in ’s compound may increase lipophilicity and membrane permeability compared to the methyl ester. However, shorter chains (methyl) are often preferred for oral bioavailability due to reduced metabolic degradation.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent (R) Functional Group MAO-A IC₅₀ (µM) Key Property
This compound 4-Br Sulfonamide Not reported Moderate electron withdrawal, flexibility
Propyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate 4-CH₃ Sulfonamide Not reported Increased electron density
Derivative 16B 4-Br Sulfonyl (2-oxoethyl) 1.20 High potency, rigid structure
Derivative 18A 4-NO₂ Sulfinyl (2-oxoethyl) 2.86 Strong electron withdrawal

Research Findings and Trends

  • Electron-Withdrawing Groups : Bromine and nitro substituents enhance MAO-A inhibition compared to electron-donating groups (e.g., methyl), likely due to improved interactions with the enzyme’s hydrophobic pocket .
  • Sulfonamide vs. Sulfonyl : Direct sulfonamide linkages (as in the target compound) may offer synthetic versatility, while sulfonyl derivatives (e.g., 16B) show higher potency, suggesting a trade-off between flexibility and activity .
  • Ester Chain Length : Shorter chains (methyl) are advantageous for pharmacokinetics, though propyl esters may improve tissue penetration in specific applications .

Biological Activity

Methyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationship (SAR) studies.

Chemical Structure and Properties

This compound has the following chemical formula: C15H14BrNO4S. Its structure features a sulfonamide group attached to a benzoate moiety, which is significant for its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through the modulation of signaling pathways and enzyme inhibition.

  • NF-κB Pathway Activation : Some studies have shown that related sulfonamide compounds can activate the NF-κB pathway, which plays a critical role in immune response and inflammation. For instance, a compound from a similar class demonstrated enhanced NF-κB activation in THP-1 cells following stimulation with lipopolysaccharide (LPS), suggesting potential immunostimulatory effects .
  • Protein Tyrosine Phosphatase Inhibition : The compound has been investigated for its inhibitory effects on protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular signaling pathways. Inhibitors derived from related structures have shown promising results in enhancing insulin signaling and glucose uptake in muscle cells .

Biological Activity and Therapeutic Applications

The biological activities of this compound can be summarized as follows:

  • Antidiabetic Effects : Related compounds have demonstrated the ability to improve insulin sensitivity and glucose metabolism in diabetic models. This is attributed to their role in modulating key genes involved in insulin signaling pathways .
  • Anti-inflammatory Properties : The activation of NF-κB by these compounds suggests potential anti-inflammatory applications. This could be beneficial in conditions characterized by chronic inflammation, such as arthritis or autoimmune diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Studies have identified specific modifications that enhance potency and selectivity:

Compound ModificationEffect on Activity
Substitution at para position of the phenyl ringIncreased NF-κB activation
Variations in alkyl chains on the benzoate moietyAltered binding affinity for target enzymes
Introduction of electron-withdrawing groupsEnhanced inhibitory activity against PTPs

These findings underscore the importance of structural modifications in developing more effective therapeutic agents.

Case Studies

Several case studies have highlighted the efficacy of this compound and its analogs:

  • Diabetes Model : In a study involving db/db mice, a related compound improved glucose tolerance and restored normal insulin levels, indicating its potential as an antidiabetic agent .
  • Inflammation Model : In vitro assays showed that compounds activating NF-κB led to increased production of pro-inflammatory cytokines, suggesting their utility as immunomodulators .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate
Reactant of Route 2
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Methyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate

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